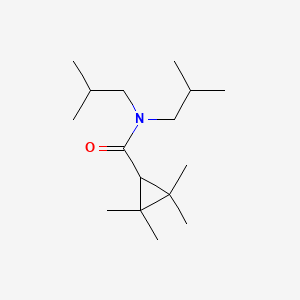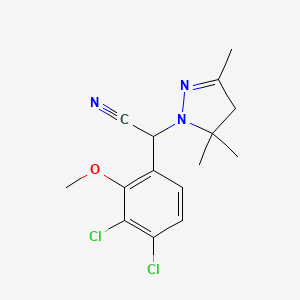
N-(3-methylbenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperazine ring substituted with 3-methylbenzyl and 3-methylphenyl groups, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Methylbenzyl and 3-Methylphenyl Groups: The piperazine ring is then substituted with 3-methylbenzyl and 3-methylphenyl groups through nucleophilic substitution reactions. This can be achieved by reacting the piperazine with 3-methylbenzyl chloride and 3-methylphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methylbenzyl)-4-(3-methylphenyl)-1-piperazinecar
Eigenschaften
Molekularformel |
C20H25N3O |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
4-(3-methylphenyl)-N-[(3-methylphenyl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N3O/c1-16-5-3-7-18(13-16)15-21-20(24)23-11-9-22(10-12-23)19-8-4-6-17(2)14-19/h3-8,13-14H,9-12,15H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
TXPBEHAOISVBRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CNC(=O)N2CCN(CC2)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283199.png)
![{2-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone](/img/structure/B15283229.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15283230.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B15283234.png)
![N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B15283235.png)


![N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine](/img/structure/B15283257.png)

![2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15283267.png)
![6-(1-Adamantyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283268.png)
![9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283272.png)
![N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15283282.png)
![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate](/img/structure/B15283286.png)
